molecular formula C10H13Li2N5O10P2 B12371509 Adenosine 5'-diphosphate-d13 (dilithium)

Adenosine 5'-diphosphate-d13 (dilithium)

Cat. No.: B12371509
M. Wt: 452.2 g/mol
InChI Key: YCWSTXGQZUYBEW-FGMKSUGOSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5’-diphosphate-d13 (dilithium) is a deuterium-labeled nucleoside diphosphate. It is a derivative of adenosine diphosphate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. It plays a crucial role in cellular energy processes, being a product of adenosine triphosphate dephosphorylation by ATPases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-diphosphate-d13 (dilithium) involves the deuteration of adenosine 5’-diphosphate. The process typically includes the incorporation of stable heavy isotopes of hydrogen into the adenosine diphosphate molecule. The reaction conditions often involve the use of deuterium oxide (D2O) and other deuterated reagents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of adenosine 5’-diphosphate-d13 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity and stability. The production is carried out under stringent quality control measures to meet the requirements for scientific research applications .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-diphosphate-d13 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine 5’-triphosphate, while reduction may produce adenosine monophosphate .

Scientific Research Applications

Adenosine 5’-diphosphate-d13 (dilithium) has a wide range of scientific research applications, including:

Mechanism of Action

Adenosine 5’-diphosphate-d13 (dilithium) exerts its effects by acting on specific molecular targets and pathways. It induces human platelet aggregation and inhibits stimulated adenylate cyclase by acting on P2T purinoceptors. This action is crucial in the regulation of various physiological processes, including blood clotting and cellular energy metabolism .

Comparison with Similar Compounds

Uniqueness: Adenosine 5’-diphosphate-d13 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic and pharmacokinetic studies. This makes it a valuable tool in drug development and other research applications .

Properties

Molecular Formula

C10H13Li2N5O10P2

Molecular Weight

452.2 g/mol

IUPAC Name

dilithium;[deuteriooxy-[dideuterio-[(2R,4S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate

InChI

InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6?,7+,10?;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;/hD3

InChI Key

YCWSTXGQZUYBEW-FGMKSUGOSA-L

Isomeric SMILES

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])C3([C@@](C([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.